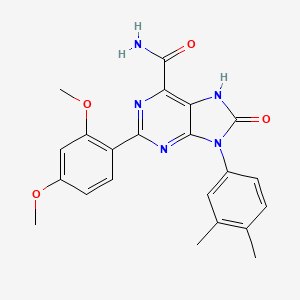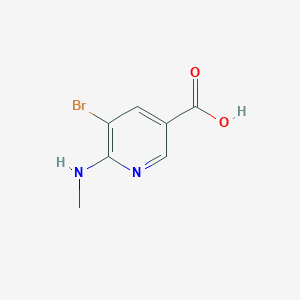
5-Bromo-6-methylamino-nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-methylamino-nicotinic acid is a chemical compound with the molecular formula C7H7BrN2O2 . It is an off-white solid at room temperature . The IUPAC name for this compound is methyl 5-bromo-6-(methylamino)nicotinate .
Molecular Structure Analysis
The molecular structure of 5-Bromo-6-methylamino-nicotinic acid can be represented by the InChI code 1S/C8H9BrN2O2/c1-10-7-6(9)3-5(4-11-7)8(12)13-2/h3-4H,1-2H3,(H,10,11) . The molecular weight of this compound is 231.05 .Physical And Chemical Properties Analysis
5-Bromo-6-methylamino-nicotinic acid is an off-white solid at room temperature . The physical and chemical properties of drug molecules, including this compound, can influence the development of analytical methods . More research is needed to determine the specific physical and chemical properties of this compound.Applications De Recherche Scientifique
Synthesis and Antiprotozoal Activity
5-Bromo-6-methylamino-nicotinic acid has been utilized in the synthesis of compounds with significant antiprotozoal activity. These compounds have demonstrated efficacy against pathogens such as Trypanosoma brucei rhodesiense and Plasmodium falciparum, showing potential for treating diseases like sleeping sickness and malaria. The synthesis process often involves multiple steps, including bromination and Suzuki coupling, to achieve the desired biological activity (Ismail et al., 2003).
Analgesic and Anti-inflammatory Agents
Research on nicotinic acid derivatives, including those related to 5-Bromo-6-methylamino-nicotinic acid, has shown that these compounds can have significant analgesic and anti-inflammatory properties. These findings are important for the development of new pain relief and anti-inflammatory drugs. In some cases, the efficacy of these compounds has been comparable to or better than standard reference drugs (Khalil et al., 2013).
Antimalarial Activity
A series of N4-substituted 7-bromo-1,5-naphthyridin-4-amines, derived from nicotinic acid, have shown promising antimalarial activity. These compounds, synthesized through various chemical reactions, including those involving nicotinic acid, have been effective in treating mice infected with Plasmodium vinckei vinckei, suggesting their potential as antimalarial agents (Barlin & Tan, 1985).
Industrial Production Methods
Nicotinic acid, including its derivatives, is significant for industrial applications, especially in the production of essential nutrients like vitamin PP. Research on ecological and efficient production methods of nicotinic acid and its derivatives has implications for green chemistry and environmental sustainability (Lisicki et al., 2022).
Radioiodinated Nicotine Analogs
5-Bromo-nicotinic acid has been used in the synthesis of radioiodinated nicotine analogs, which have applications in studying the biodistribution of these compounds in the brain and adrenal glands. This research is crucial for understanding the pharmacological actions of nicotine and its analogs (Chan et al., 1986).
Herbicidal Activity
Nicotinic acid derivatives have been explored for their potential as herbicides. Some compounds synthesized from nicotinic acid have exhibited excellent herbicidal activity against various plant species, contributing to the development of new, more effective herbicides (Yu et al., 2021).
Safety and Hazards
Mécanisme D'action
Target of Action
Given its structural similarity to nicotinic acid (also known as niacin), it may interact with similar targets . Niacin is known to interact with a variety of receptors, including G protein-coupled receptors involved in lipid metabolism .
Mode of Action
Amines, such as the methylamino group in this compound, are known to undergo various reactions, including those with acid chlorides to form amides . The bromo group might also be involved in electrophilic aromatic substitution reactions .
Biochemical Pathways
Niacin plays a crucial role in numerous metabolic processes, including the synthesis and breakdown of fatty acids, and the generation of ATP .
Pharmacokinetics
Similar compounds, such as nicotinic acid, are known to be well absorbed and widely distributed in the body . The bromo and methylamino groups could potentially affect the compound’s bioavailability and metabolic stability.
Result of Action
Based on its structural similarity to nicotinic acid, it might have similar effects, such as modulating lipid levels and influencing energy metabolism .
Propriétés
IUPAC Name |
5-bromo-6-(methylamino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-9-6-5(8)2-4(3-10-6)7(11)12/h2-3H,1H3,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHVFCYNRKFQHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-N-cyclohexyl-N-ethyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2983483.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2983486.png)
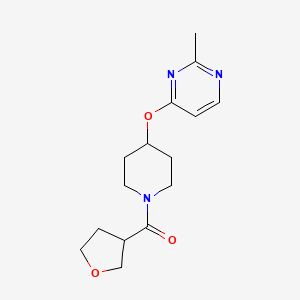
![Methyl 4-[(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)carbamoyl]benzoate](/img/structure/B2983492.png)


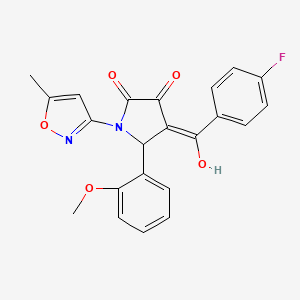

![3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2983499.png)

![1-(3-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2983502.png)
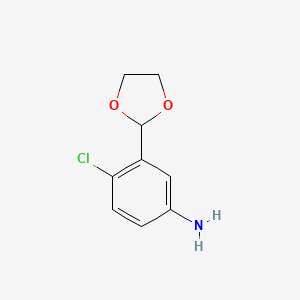
![2-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B2983504.png)
